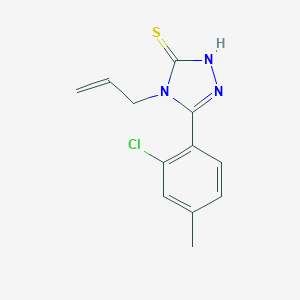

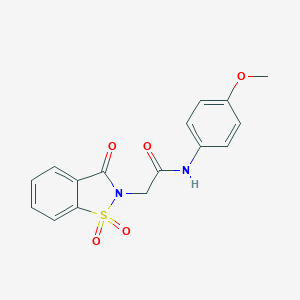

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol (4A5C4M) is a new and novel compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from biochemical and physiological studies to lab experiments. 4A5C4M is a small molecule that can be synthesized in a relatively straightforward manner and has a number of advantages over other compounds of similar structure.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

4-Allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been utilized in the synthesis of novel compounds. For instance, it has been used to create Schiff bases containing a 1,2,4-triazole ring. These Schiff bases have been characterized using IR, NMR spectroscopy, and elemental analyses, highlighting their unique structural features (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010). Additionally, a variety of 1,2,4-triazoles and their Schiff and Mannich base derivatives have been synthesized, demonstrating the versatility of these compounds in chemical synthesis (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Corrosion Inhibition

This compound has also shown potential as a corrosion inhibitor. Studies have explored its effectiveness in protecting mild steel in acidic solutions. Electrochemical impedance spectroscopy and scanning electron microscopy have been used to demonstrate the protective properties of these triazole-thiols on metal surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).

Antimicrobial and Antitumor Activity

Some derivatives of 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their antimicrobial activities. These studies provide insights into the potential therapeutic applications of these compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Furthermore, the synthesis and investigation of 4,5-substituted 4H-1,2,4-triazole-3-thiols have revealed some derivatives with antitumor activity, demonstrating their relevance in medicinal chemistry (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Propiedades

IUPAC Name |

3-(2-chloro-4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c1-3-6-16-11(14-15-12(16)17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLJBOBKQPCCCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=S)N2CC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)

![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)

![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)

![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)

![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)

![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)

![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)